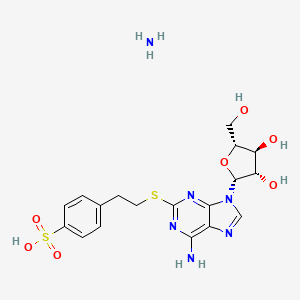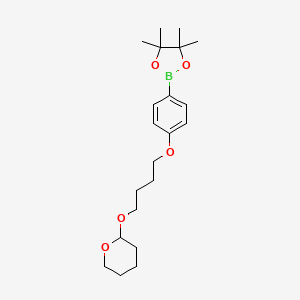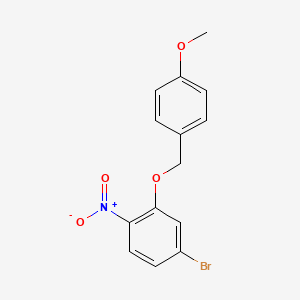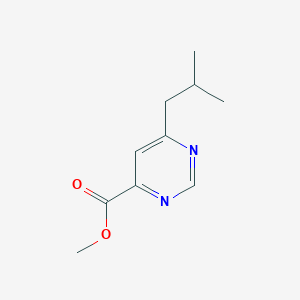
PSB 0777 ammonium salt
Vue d'ensemble
Description
Le sel d'ammonium PSB 0777 est un puissant agoniste complet du récepteur de l'adénosine A2A. Il présente une forte sélectivité pour les récepteurs de l'adénosine A2A par rapport aux autres sous-types de récepteurs de l'adénosine tels que les récepteurs A1, A2B et A3 . Ce composé a été largement utilisé dans la recherche scientifique en raison de sa capacité à moduler divers processus physiologiques par le biais de la voie du récepteur de l'adénosine A2A .
Applications De Recherche Scientifique
PSB 0777 ammonium salt has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study adenosine A2A receptor interactions and signaling pathways.
Biology: Investigated for its role in modulating neurotransmission and synaptic plasticity.
Medicine: Explored for potential therapeutic applications in neurodegenerative diseases, cardiovascular disorders, and inflammatory conditions.
Industry: Utilized in the development of new drugs targeting adenosine receptors
Mécanisme D'action
Target of Action
The primary target of PSB 0777 ammonium salt is the adenosine A2A receptor . This receptor is a subtype of adenosine receptors, which are a class of purinergic G protein-coupled receptors. The adenosine A2A receptor plays a key role in many biological processes, including inflammation and neurodegeneration .
Mode of Action
this compound acts as a potent full agonist at the adenosine A2A receptor . It binds to the receptor with a high affinity, exhibiting a Ki value of 44.4 nM for rat brain striatal A2A receptors . This binding triggers a conformational change in the receptor, leading to the activation of the associated G protein. This in turn initiates a cascade of intracellular events .
Biochemical Pathways
The activation of the adenosine A2A receptor by this compound can affect several biochemical pathways. For instance, it has been shown to potentiate acetylcholine-induced contractions in ex vivo rat ileum/jejunum segments . .
Pharmacokinetics
It is known that the compound is soluble to 100 mm in water and to 100 mm in dmso , which suggests that it may have good bioavailability.
Result of Action
The activation of the adenosine A2A receptor by this compound can have various molecular and cellular effects. For example, it can modulate the release of neurotransmitters, influence cell proliferation and differentiation, and regulate the immune response . .
Orientations Futures
PSB 0777 ammonium salt has been studied for its effects on synaptic proteins and AMPA receptor expression in a dose- and time-dependent manner in rat primary cortical neurons . This research may contribute to understanding the mechanisms for neuroprotective and therapeutic effect of A2A receptor agonists .
Analyse Biochimique
Biochemical Properties
PSB 0777 ammonium salt plays a crucial role in biochemical reactions by acting as a full agonist for the adenosine A2A receptor. This receptor is a G protein-coupled receptor that mediates various physiological processes. This compound exhibits a high affinity for the A2A receptor with a Ki value of 44.4 nM for rat brain striatal A2A receptors . It shows subtype selectivity for A2A receptors over A1, A2B, and A3 receptors, with Ki values greater than 10,000 nM for rat A1, human A2B, and human A3 receptors . This selectivity is crucial for its role in modulating specific biochemical pathways without affecting other adenosine receptor subtypes.
Cellular Effects
This compound influences various cellular processes by activating the adenosine A2A receptor. This activation leads to the potentiation of acetylcholine-induced contractions in ex vivo rat ileum/jejunum segments . Additionally, this compound has been shown to modulate synaptic proteins and AMPA receptor expression in a dose- and time-dependent manner in rat primary cortical neurons . This modulation affects cell signaling pathways, gene expression, and cellular metabolism, highlighting the compound’s impact on cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the adenosine A2A receptor. This binding triggers a cascade of intracellular signaling events, leading to the activation of adenylate cyclase and an increase in cyclic AMP (cAMP) levels . The elevated cAMP levels subsequently activate protein kinase A (PKA), which phosphorylates various target proteins, resulting in changes in gene expression and cellular responses. The high selectivity of this compound for the A2A receptor ensures that these molecular mechanisms are specifically targeted.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable and retains its activity when stored at room temperature . Long-term studies have shown that this compound can sustain its effects on cellular function, including the modulation of synaptic proteins and AMPA receptors, over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a rat model of oxazolone-induced colitis, this compound demonstrated anti-inflammatory effects without causing adverse cardiovascular events . The compound improved body weight and reduced colonic myeloperoxidase levels, indicating its therapeutic potential at appropriate dosages. High doses of this compound may lead to changes in synaptic protein expression and AMPA receptor levels, which could have both beneficial and detrimental effects on neurotransmission and neuroprotection .
Metabolic Pathways
This compound is involved in metabolic pathways related to adenosine receptor signaling. Upon binding to the A2A receptor, it activates adenylate cyclase, leading to increased cAMP production . This activation influences various downstream signaling pathways, including those involved in inflammation, neurotransmission, and cellular metabolism. The specific enzymes and cofactors that interact with this compound in these pathways are critical for its biochemical effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s interaction with human serum albumin has been studied, revealing moderate affinity driven by hydrophobic and electrostatic forces . This interaction plays a significant role in its transport and distribution, affecting its localization and accumulation within different cellular compartments.
Subcellular Localization
This compound’s subcellular localization is primarily determined by its interaction with the adenosine A2A receptor, which is predominantly found in the plasma membrane. The activation of this receptor by this compound leads to the initiation of intracellular signaling cascades that influence various cellular functions . The compound’s localization and activity within specific subcellular compartments are essential for its role in modulating biochemical and physiological processes.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du sel d'ammonium PSB 0777 implique plusieurs étapes, commençant par la préparation de la structure principale, l'acide 4-[2-[(6-amino-9-β-D-ribofuranosyl-9H-purin-2-yl)thio]éthyl]benzènesulfonique . Les étapes clés incluent :
Formation du noyau purine : Ceci implique la réaction de dérivés ribofuranosyles appropriés avec des composés contenant des thiols dans des conditions contrôlées.
Sulfonation : L'introduction du groupe acide sulfonique est réalisée par des réactions de sulfonation utilisant des réactifs comme le trioxyde de soufre ou l'acide chlorosulfonique.
Formation du sel d'ammonium : La dernière étape implique la neutralisation de l'acide sulfonique par de l'hydroxyde d'ammonium pour former le sel d'ammonium.
Méthodes de production industrielle
La production industrielle du sel d'ammonium PSB 0777 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour garantir un rendement et une pureté élevés. Les considérations clés incluent :
Température et durée de la réaction : Optimisation de ces paramètres pour maximiser le rendement.
Purification : Utilisation de techniques comme la cristallisation, la filtration et la chromatographie pour obtenir une pureté élevée.
Analyse Des Réactions Chimiques
Types de réactions
Le sel d'ammonium PSB 0777 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels, modifiant potentiellement l'activité du composé.
Substitution : Le groupe acide sulfonique peut subir des réactions de substitution avec des nucléophiles, conduisant à la formation de différents dérivés.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Les agents réducteurs comme le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Les nucléophiles tels que les amines et les thiols sont couramment utilisés dans les réactions de substitution.
Principaux produits formés
Dérivés oxydés : Ces produits résultent de l'oxydation du noyau purine ou du groupe acide sulfonique.
Dérivés réduits : Les réactions de réduction peuvent conduire à la formation de dérivés amine ou alcool.
Dérivés substitués : Les réactions de substitution peuvent donner une variété de produits en fonction du nucléophile utilisé.
Applications de la recherche scientifique
Le sel d'ammonium PSB 0777 a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme composé d'outil pour étudier les interactions du récepteur de l'adénosine A2A et les voies de signalisation.
Biologie : Investigé pour son rôle dans la modulation de la neurotransmission et de la plasticité synaptique.
Médecine : Exploré pour des applications thérapeutiques potentielles dans les maladies neurodégénératives, les troubles cardiovasculaires et les affections inflammatoires.
Industrie : Utilisé dans le développement de nouveaux médicaments ciblant les récepteurs de l'adénosine
Mécanisme d'action
Le sel d'ammonium PSB 0777 exerce ses effets en se liant et en activant les récepteurs de l'adénosine A2A. Cette activation conduit à la modulation de diverses voies de signalisation intracellulaires, notamment la production d'adénosine monophosphate cyclique (AMPc) et l'activation de la protéine kinase A (PKA) . La sélectivité du composé pour les récepteurs de l'adénosine A2A par rapport aux autres sous-types assure des effets ciblés, ce qui en fait un outil précieux dans la recherche .
Comparaison Avec Des Composés Similaires
Composés similaires
CGS 21680 : Un autre agoniste du récepteur de l'adénosine A2A avec une sélectivité similaire, mais des propriétés pharmacocinétiques différentes.
NECA (5’-N-Ethylcarboxamidoadénosine) : Un agoniste non sélectif du récepteur de l'adénosine qui active plusieurs sous-types de récepteurs de l'adénosine.
Regadenoson : Un agoniste sélectif du récepteur de l'adénosine A2A utilisé en clinique comme agent de stress pharmacologique dans l'imagerie de perfusion myocardique
Unicité
Le sel d'ammonium PSB 0777 est unique en raison de sa forte sélectivité pour les récepteurs de l'adénosine A2A et de son activité agoniste puissante. Ceci le rend particulièrement utile dans les milieux de recherche où une activation sélective des récepteurs de l'adénosine A2A est requise .
Propriétés
IUPAC Name |
4-[2-[6-amino-9-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylethyl]benzenesulfonic acid;azane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O7S2.H3N/c19-15-12-16(23(8-20-12)17-14(26)13(25)11(7-24)30-17)22-18(21-15)31-6-5-9-1-3-10(4-2-9)32(27,28)29;/h1-4,8,11,13-14,17,24-26H,5-7H2,(H2,19,21,22)(H,27,28,29);1H3/t11-,13-,14+,17-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQGFWKUGKSGCZ-VSAOVUCUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCSC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N)S(=O)(=O)O.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CCSC2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@H]([C@@H]([C@H](O4)CO)O)O)N)S(=O)(=O)O.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate](/img/structure/B1472698.png)
![S-[(trans-4-Aminocyclohexyl)methyl]ethanethioate trifluoroacetate](/img/structure/B1472699.png)




![N-[5-Nitro-2-(trifluoromethoxy)phenyl]-2-(morpholin-4-yl)acetamide](/img/structure/B1472709.png)



![2-oxo-2,5,6,7,8,9-hexahydro-1H-5,8-epiminocyclohepta[b]pyridine-3-carboxamide hydrochloride](/img/structure/B1472716.png)

![8-Cyclobutyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1472719.png)
